3-Fluoro-4,4-dimethylpyrrolidine-3-carboxylic acid;hydrochloride
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Overview
Description
“3-Fluoro-4,4-dimethylpyrrolidine-3-carboxylic acid;hydrochloride” is a chemical compound with the CAS Number: 2413876-60-3 . It has a molecular weight of 197.64 . The IUPAC name for this compound is 3-fluoro-4,4-dimethylpyrrolidine-3-carboxylic acid hydrochloride .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C7H12FNO2.ClH/c1-6(2)3-9-4-7(6,8)5(10)11;/h9H,3-4H2,1-2H3,(H,10,11);1H . This code can be used to generate the molecular structure of the compound.Physical And Chemical Properties Analysis
This compound is a powder at room temperature .Scientific Research Applications
Synthesis and Antibacterial Activity
Research has focused on synthesizing compounds with antibacterial properties by modifying pyrrolidine structures. For example, pyridonecarboxylic acids, synthesized with various substituents, have demonstrated significant antibacterial activities, suggesting the potential of similar structures, like the 3-Fluoro-4,4-dimethylpyrrolidine-3-carboxylic acid; hydrochloride, in developing new antibiotics (Egawa et al., 1984).
Chemical Behavior and Reactivity
The reactivity of fluorinated pyrrolidine structures under different conditions has been studied to understand their chemical behavior. For instance, the electrophilic behavior of fluorinated dihydropyridine-substituted carboxylic acids has been examined, highlighting the peculiar reactivity patterns that could inform the synthesis and modification of related compounds (Rudler et al., 2008).
Material Science and Polymer Chemistry
In the field of polymer chemistry, fluorinated compounds have been utilized in synthesizing new polymeric materials with enhanced properties. For instance, aromatic polyamides derived from fluorene-based dicarboxylic acids exhibit high solubility and thermal stability, suggesting that similar fluorinated pyrrolidine carboxylic acids could be useful in designing advanced polymeric materials (Hsiao et al., 1999).
Molecular Recognition and Drug Design
The modification of proline structures, including hydroxylation and fluorination, affects molecular recognition by biological systems. This has implications for drug design, where fluoro-hydroxyprolines have been synthesized and studied for their interactions with biological targets, potentially offering insights into how 3-Fluoro-4,4-dimethylpyrrolidine-3-carboxylic acid; hydrochloride could be utilized in medicinal chemistry (Testa et al., 2018).
Environmental and Material Applications
Fluorinated compounds have also found applications in environmental science and material engineering. For instance, Co(II)-based metal-organic frameworks synthesized using fluorinated ligands have demonstrated selective adsorption properties for gases like C2H2 and CO2, indicating the potential utility of similar fluorinated structures in gas separation technologies (Sun et al., 2021).
Safety and Hazards
properties
IUPAC Name |
3-fluoro-4,4-dimethylpyrrolidine-3-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12FNO2.ClH/c1-6(2)3-9-4-7(6,8)5(10)11;/h9H,3-4H2,1-2H3,(H,10,11);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTNLTEPPFGDKEX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CNCC1(C(=O)O)F)C.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13ClFNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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